molecular formula C17H27N3 B7792949 [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine

[1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine

Cat. No.: B7792949
M. Wt: 273.4 g/mol
InChI Key: YJAXHYVCUASWLA-UHFFFAOYSA-N
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Description

Contextualization within Amine-Containing Cyclohexyl and Piperazine (B1678402) Scaffolds

The molecular architecture of [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine is a hybrid of two important structural motifs in drug discovery: the piperazine scaffold and the cyclohexylamine (B46788) moiety. The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions, a feature that imparts favorable physicochemical properties such as aqueous solubility and the ability to be readily modified. tandfonline.comnih.gov This versatility has led to the classification of piperazine as a "privileged scaffold" in medicinal chemistry, as it is a core component in a wide array of therapeutic agents. nih.govnih.gov

Piperazine derivatives are found in drugs targeting a multitude of therapeutic areas, including but not limited to:

Antipsychotics

Antidepressants

Antihistamines

Anti-anginals

Anti-cancer agents nbinno.com

The amine-containing cyclohexyl portion of the molecule also contributes significantly to its potential biological profile. Cyclohexylamine derivatives have been investigated for a range of pharmacological activities, including analgesic, antidepressant, antimicrobial, and anticancer properties. researchgate.netcabidigitallibrary.org The cyclohexane (B81311) ring, a non-aromatic carbocycle, provides a three-dimensional structure that can influence the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The conformational flexibility of the cyclohexane ring is a key factor that can impact its interaction with biological targets. nih.govstudysmarter.co.uk

Table 1: Biological Activities Associated with Core Scaffolds

Scaffold Associated Biological Activities
Piperazine Antipsychotic, Antidepressant, Antihistamine, Anti-anginal, Anticancer, Antimicrobial nih.govnbinno.comijpsr.com
Cyclohexylamine Analgesic, Antidepressant, Antimicrobial, Anticancer, Antiviral researchgate.netcabidigitallibrary.orgnih.gov

Rationale for Academic Research Focus on Arylpiperazine Derivatives

The academic and industrial research focus on arylpiperazine derivatives, such as the phenylpiperazine moiety in the compound of interest, is well-established and multifaceted. Arylpiperazines are recognized as versatile scaffolds in the design of ligands for a variety of biological targets, particularly within the central nervous system (CNS). nih.gov They are frequently found in compounds that act as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov This has made them attractive candidates for the development of treatments for a range of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Parkinson's disease. nih.govnih.gov

The modular nature of the arylpiperazine scaffold allows for systematic modifications to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. nih.gov Researchers can alter the substituents on the aryl ring, the piperazine ring, and the linker connecting it to other parts of the molecule to optimize its interaction with a specific biological target. semanticscholar.org Furthermore, arylpiperazine derivatives have also garnered attention for their potential applications in oncology, with some compounds demonstrating cytotoxic effects against cancer cells and the ability to interact with molecular targets implicated in cancer pathogenesis. mdpi.com

Table 2: Therapeutic Areas of Interest for Arylpiperazine Derivatives

Therapeutic Area Examples of Investigated Conditions
Central Nervous System (CNS) Schizophrenia, Depression, Anxiety, Parkinson's Disease nih.govnih.gov
Oncology Various Cancers mdpi.com
Cardiovascular Disease Hypertension mdpi.com
Inflammatory Disorders Anti-inflammatory applications mdpi.com

Overview of Structural Features Pertinent to Biological Interactions

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. The arylpiperazine moiety is a key pharmacophore that is known to interact with aminergic GPCRs. A crucial interaction often involves a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine ring and the carboxyl group of a highly conserved aspartate residue in the third transmembrane helix of these receptors. mdpi.com Additionally, the phenyl group can engage in π–π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor's binding pocket. mdpi.com

Table 3: Key Structural Features and Potential Biological Interactions

Structural Feature Potential Biological Interaction
Phenyl Ring π–π stacking, hydrophobic interactions with aromatic amino acid residues mdpi.com
Piperazine Nitrogen Hydrogen bonding with receptor residues (e.g., aspartate in GPCRs) mdpi.com
Cyclohexyl Ring Provides a 3D scaffold, influences molecular conformation nih.gov
Methanamine Group Hydrogen bonding, contributes to polarity and solubility

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-phenylpiperazin-1-yl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c18-15-17(9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAXHYVCUASWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to Phenylpiperazine-Substituted Cyclohexylmethanamines

The assembly of the target molecule, [1-(4-phenylpiperazin-1-yl)cyclohexyl]methanamine, can be envisioned through a convergent synthetic plan that constructs the key structural motifs in a stepwise manner. A logical and efficient approach involves the initial formation of the substituted cyclohexyl core, followed by the introduction of the methanamine functionality.

Approaches for the Construction of the Cyclohexyl and Methanamine Linker

A prominent and well-established method for the synthesis of α-aminonitriles, which are direct precursors to β-amino alcohols and vicinal diamines, is the Strecker reaction. In the context of the target molecule, a one-pot, three-component Strecker reaction represents a highly efficient route to the key intermediate, 1-(4-phenylpiperazin-1-yl)cyclohexanecarbonitrile. This reaction would involve the condensation of cyclohexanone (B45756) with 1-phenylpiperazine (B188723) to form an iminium ion intermediate, which is then attacked by a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to yield the α-aminonitrile.

The subsequent reduction of the nitrile group in 1-(4-phenylpiperazin-1-yl)cyclohexanecarbonitrile to a primary amine would complete the construction of the cyclohexyl and methanamine linker. This transformation can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Alternative reducing agents include catalytic hydrogenation, for example, using Raney nickel or a rhodium catalyst under a hydrogen atmosphere.

Integration of the 4-Phenylpiperazin-1-yl Moiety into the Core Structure

The integration of the 4-phenylpiperazin-1-yl moiety is a critical step in the synthesis. As described in the Strecker reaction approach, this is achieved by the nucleophilic addition of 1-phenylpiperazine to cyclohexanone. This reaction is typically acid-catalyzed to facilitate the formation of the iminium ion, which is more electrophilic than the starting ketone.

Alternatively, the phenylpiperazine moiety can be introduced via nucleophilic substitution reactions. For instance, a suitably functionalized cyclohexyl derivative bearing a good leaving group (e.g., a halide or a sulfonate ester) at the 1-position could be reacted with 1-phenylpiperazine. However, the three-component Strecker approach is generally more convergent and atom-economical.

Alkylation and Reductive Amination Techniques for Amine Synthesis

Reductive amination is a cornerstone of amine synthesis and offers an alternative pathway to the target compound. This method involves the reaction of a carbonyl compound (cyclohexanone) with an amine (1-phenylpiperazine) in the presence of a reducing agent. While direct three-component reductive amination of cyclohexanone, 1-phenylpiperazine, and ammonia (B1221849) could theoretically yield the target compound, controlling the selectivity of such a reaction would be challenging.

A more controlled approach would be the reductive amination of a pre-formed intermediate. For example, if 1-(4-phenylpiperazin-1-yl)cyclohexanecarbaldehyde were available, its reductive amination with ammonia or a protected ammonia equivalent would provide the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The choice of reducing agent is often dictated by the pH stability of the reactants and intermediates.

The table below summarizes representative reducing agents used in the synthesis of amines via reductive amination.

Reducing AgentTypical Reaction ConditionsSubstrate Scope
Sodium Borohydride (NaBH₄)Methanol or Ethanol, room temperatureAldehydes, Ketones
Sodium Cyanoborohydride (NaBH₃CN)Acidic to neutral pH, Methanol or Acetonitrile (B52724)Aldehydes, Ketones (tolerant of many functional groups)
Sodium Triacetoxyborohydride (STAB)Dichloromethane or 1,2-Dichloroethane, room temperatureAldehydes, Ketones (mild and selective)
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Hydrogen gas pressure, various solventsAldehydes, Ketones, Imines, Nitriles
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, refluxEsters, Amides, Nitriles (very powerful)

Advanced Synthetic Methodologies for Analogous Structures

The development of novel synthetic methods allows for the creation of structurally diverse and complex analogues of this compound, including those with specific stereochemistry or conformational constraints.

Development of Conformationally Constrained Arylpiperazine Analogues

To explore the structure-activity relationships of arylpiperazine-containing compounds, medicinal chemists often design and synthesize conformationally constrained analogues. These rigid structures can help to elucidate the bioactive conformation of a flexible molecule and can lead to improved selectivity and potency.

The design of such analogues can involve incorporating the flexible side chain into a new ring system or introducing rigidifying elements. For example, the cyclohexylmethanamine linker could be replaced with a more rigid scaffold, such as a bicyclic system. The synthesis of these constrained analogues often requires multi-step sequences and the use of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and ring-closing metathesis.

The table below presents examples of strategies to introduce conformational constraints in arylpiperazine analogues.

StrategyDescriptionSynthetic Approach
Introduction of a Bicyclic ScaffoldReplacing the cyclohexyl ring with a rigid bicyclic system like decalin or norbornane.Diels-Alder reactions, intramolecular cyclizations.
Incorporation of Double Bonds or Aromatic RingsIntroducing unsaturation or aromatic rings within the linker to restrict rotation.Elimination reactions, cross-coupling reactions (e.g., Suzuki, Heck).
Spirocyclic SystemsCreating a spirocyclic junction at the cyclohexyl ring to fix the orientation of the substituents.Intramolecular alkylations, ring-closing metathesis.

Stereoselective Synthesis of cis- and trans-Isomers of Cyclohexyl Derivatives

The 1,1-disubstituted nature of the target compound, this compound, precludes the existence of cis- and trans-isomers at the cyclohexyl ring's point of substitution. However, for analogous structures where the substitution pattern allows for such isomerism (e.g., 1,2-, 1,3-, or 1,4-disubstituted cyclohexyl rings), stereoselective synthesis becomes a crucial aspect.

The control of stereochemistry in the synthesis of substituted cyclohexanes can be achieved through various strategies. Diastereoselective reactions can be employed, where the existing stereochemistry of a starting material directs the formation of a new stereocenter. For example, the reduction of a substituted cyclohexanone can be influenced by the steric bulk of existing substituents, leading to a preference for either axial or equatorial attack of the hydride reagent.

Enantioselective synthesis, which allows for the preparation of a single enantiomer, can be accomplished using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. For instance, asymmetric hydrogenation of an enamine precursor could be used to establish the desired stereochemistry in a cyclohexylamine (B46788) derivative.

Recent advances have also seen the use of biocatalysis, employing enzymes such as transaminases, to achieve high stereoselectivity in the synthesis of chiral amines, including cis- and trans-isomers of substituted cyclohexylamines.

MethodDescriptionExample Application
Substrate-Controlled DiastereoselectionAn existing stereocenter on the starting material directs the stereochemical outcome of a reaction.Stereoselective reduction of a 4-substituted cyclohexanone.
Chiral Auxiliary-Mediated SynthesisA chiral auxiliary is temporarily attached to the substrate to guide a stereoselective transformation.Evans asymmetric alkylation to set a stereocenter on a side chain of the cyclohexyl ring.
Asymmetric CatalysisA chiral catalyst is used to favor the formation of one enantiomer over the other.Asymmetric hydrogenation of a prochiral enamine or imine.
BiocatalysisThe use of enzymes to catalyze stereoselective reactions.Transaminase-catalyzed amination of a ketone to produce a chiral amine.

Strategies for Diversification and Derivatization for Structure-Activity Relationship Studies

A key strategy for the diversification of the this compound core involves the acylation of the primary amine. This approach allows for the introduction of a wide variety of substituents, which can probe the steric and electronic requirements of the binding site of a biological target. A notable example of this strategy is seen in the development of inhibitors for the glycine (B1666218) transporter-1 (GlyT-1), where a similar core structure was extensively derivatized. researchgate.netnih.gov

The synthesis of these derivatives typically begins with the preparation of a key intermediate, the aminomethylcycloalkylpiperazine core. For instance, the synthesis can start from a cycloalkanone, which undergoes a Strecker reaction to form an α-aminonitrile. This intermediate can then be reacted with a suitable piperazine (B1678402) derivative. The nitrile group is subsequently reduced to a primary amine, yielding the desired core structure. This primary amine is then available for further derivatization, such as acylation with various benzoyl chlorides.

The primary amine of the [1-(4-substituted-piperazin-1-yl)cyclohexyl]methanamine scaffold is a prime target for derivatization. Acylation with a range of benzoyl chlorides can introduce various substituents on the benzamide (B126) ring, allowing for a systematic exploration of the SAR. The electronic and steric properties of these substituents can significantly influence the biological activity of the resulting compounds.

For example, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1, the substitution pattern on the benzamide ring was found to be critical for potency. researchgate.netnih.gov While this series features a propylsulfonyl group instead of a phenyl group on the piperazine, the SAR findings for the benzamide portion are highly relevant to the derivatization of the title compound.

The following table summarizes the SAR for the benzamide portion of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cyclohexyl)methyl)benzamide derivatives.

CompoundBenzamide SubstituentGlyT-1 IC50 (nM)
1Unsubstituted345
22-Chloro150
33-Chloro250
44-Chloro320
52-Fluoro280
63-Fluoro300
74-Fluoro450
82-Trifluoromethyl85
93-Trifluoromethyl120
102-Methyl400
113-Methyl550

As the data indicates, substitution at the 2-position of the benzamide ring is generally favored for enhanced potency, with the 2-trifluoromethyl substituent providing a significant increase in activity.

Another avenue for derivatization is the modification of the cyclohexyl ring. The size of the cycloalkyl ring can be varied to assess the impact on the spatial orientation of the pharmacophoric groups. Additionally, the introduction of substituents on the cyclohexyl ring can influence both the potency and the metabolic stability of the compounds.

In the same series of GlyT-1 inhibitors, the effect of the cycloalkyl ring size was investigated. The following table illustrates the impact of ring size on the inhibitory activity.

CompoundCycloalkyl RingGlyT-1 IC50 (nM)
12Cyclopentyl480
13Cyclohexyl150
14Cycloheptyl290

These results suggest that a cyclohexyl ring is the optimal size for this particular series of compounds.

Furthermore, substitution on the cyclohexyl ring can be a valuable strategy to improve properties such as metabolic stability. For instance, the introduction of gem-difluoro groups on the cyclohexyl ring has been shown to enhance stability while maintaining or even improving potency. researchgate.netnih.gov

The following table demonstrates the effect of gem-difluoro substitution on the cyclohexyl ring.

CompoundCyclohexyl Ring SubstitutionGlyT-1 IC50 (nM)Human Liver Microsomal Stability (HLM) % remaining at 60 min
15Unsubstituted85<10
164,4-Difluoro67.5>90

The 4,4-difluoro substitution on the cyclohexyl ring led to a remarkable improvement in metabolic stability without compromising the inhibitory activity. researchgate.netnih.gov

While the above examples focus on a propylsulfonylpiperazine analog, the phenylpiperazine moiety of the title compound is another key area for derivatization. Modifications to the phenyl ring can modulate the electronic properties and steric bulk of this part of the molecule, which can in turn affect receptor affinity and selectivity. Common derivatization strategies include the introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions of the phenyl ring. The synthesis of such derivatives would typically involve the reaction of substituted anilines with bis(2-chloroethyl)amine (B1207034) or a related cyclizing agent to form the corresponding substituted phenylpiperazines. nih.gov These modified piperazines can then be incorporated into the final molecule. The exploration of these substitutions would be a critical step in developing a comprehensive SAR for the this compound scaffold.

Advanced Pharmacological Characterization and Molecular Receptor Interactions

Dopaminergic Receptor System Modulation

Exploration of Allosteric and Bitopic Ligand-Receptor Interactions at D2/D3 Receptors

The interaction of phenylpiperazine-containing ligands with dopamine (B1211576) D2 and D3 receptors (D2R and D3R) is a well-documented area of medicinal chemistry. Due to the high degree of similarity in the orthosteric binding site (OBS) where dopamine naturally binds, achieving selectivity for D3R over D2R is a significant challenge. plos.org A sophisticated strategy to overcome this involves the design of "bitopic" ligands. These molecules are engineered to simultaneously engage the conserved OBS and a less conserved, topologically distinct secondary binding pocket (SBP) located in the extracellular vestibule of the receptor. plos.orgnih.gov

The [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine scaffold contains the essential features of a bitopic ligand. The N-phenylpiperazine moiety typically serves as the primary pharmacophore (PP), anchoring the ligand in the OBS. nih.gov The cyclohexylmethanamine portion acts as a linker connected to a secondary pharmacophore (SP), which can interact with the SBP. This dual interaction can lead to unique pharmacological profiles, including allosteric modulation, where the ligand influences the binding or efficacy of the endogenous neurotransmitter, dopamine. plos.orgrsc.org

Research on related bitopic ligands has demonstrated that engagement with the SBP is a key determinant of D3R selectivity. nih.gov For instance, the bitopic ligand SB269652, which shares structural motifs, acts as a negative allosteric modulator at both D2R and D3R by binding to both the OBS and an SBP. plos.org The specific interactions within this secondary pocket, which differs between D2R and D3R, are crucial for modulating the ligand's affinity and functional activity. rsc.orgnih.gov This suggests that this compound likely operates through a similar bitopic mechanism, where its selectivity and functional profile are dictated by how its constituent parts engage these two distinct receptor domains.

Influence of Linker Attributes on Dopamine Receptor Binding Affinities

The linker connecting the primary and secondary pharmacophores in a bitopic ligand is not merely a spacer; it plays a critical role in modulating binding affinity, selectivity, and functional efficacy. nih.govresearchgate.net The composition, length, rigidity, and stereochemistry of the linker are pivotal attributes that dictate the ligand's ability to optimally position its pharmacophores within the respective binding sites of the D2 and D3 receptors. nih.gov

In the compound this compound, the cyclohexyl group serves as a rigid linker. The use of such cyclic aliphatic linkers has been shown to be an effective strategy for enhancing receptor selectivity. Studies have demonstrated that incorporating a rigid trans-cyclohexyl group into the linker region of D3R ligands can significantly improve selectivity over the D2R compared to ligands with more flexible linear alkyl linkers. nih.gov This rigidity can properly orient the secondary pharmacophore for optimal interaction with the unique residues of the D3R's secondary binding pocket, thereby increasing affinity and selectivity. nih.govnih.gov

The stereochemistry of the linker is also a significant contributor. Different stereoisomers of cyclic linkers can position the pharmacophores in distinct spatial arrangements, leading to vastly different binding affinities and subtype selectivities. nih.gov For the class of compounds to which this compound belongs, the cyclohexyl moiety introduces a defined conformational constraint that is crucial for achieving high-affinity binding and discriminating between the subtle structural differences of the D2 and D3 receptor subtypes.

Table 1: Representative D3 vs. D2 Receptor Binding Affinities of a Structurally Related Ligand with a Cyclohexyl Linker Data is for compound 6 from the cited literature, a potent D3 ligand featuring a trans-cyclohexyl linker, illustrating the high selectivity achievable with this structural motif.

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2 Ki / D3 Ki)
Pramipexole-related analog with trans-cyclohexyl linker nih.gov0.40307763-fold

Alpha-Adrenergic Receptor Interactions

The N-phenylpiperazine scaffold is a well-established pharmacophore for α-adrenergic receptors (α-ARs), particularly the α1 subtypes (α1A, α1B, α1D). rsc.orgnih.gov Numerous clinically used α1-AR antagonists feature this chemical moiety. Molecular modeling and structure-activity relationship (SAR) studies have shown that the binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is driven primarily by hydrogen bonds and electrostatic forces. rsc.org Key interactions often involve an aspartate residue (Asp106) and other polar residues within the binding pocket. rsc.org

Compounds structurally analogous to this compound have demonstrated high affinity for α1-adrenoceptors. For example, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displayed potent α1-AR affinity in the low nanomolar range. nih.govingentaconnect.com The affinity is influenced by the nature of the substituents on both the phenyl ring and the linker group. The presence of the 1-(o-methoxyphenyl)piperazine moiety, in particular, has been noted as a significant contributor to high affinity at α-adrenoceptors. nih.gov Given these precedents, it is highly probable that this compound also engages with α1-adrenergic receptors.

Table 2: Representative α1-Adrenergic Receptor Binding Affinities of Phenylpiperazine Derivatives Data from cited literature for representative compounds to illustrate the affinity of the chemical class.

Compound Structure ClassRepresentative Compoundα1-AR Ki (nM)α2-AR Ki (nM)α1/α2 Selectivity
1-(phenoxypropyl)-4-(2-methoxyphenyl)piperazine nih.govCompound 42.4341.1142-fold
1-(phenoxypropyl)-4-(2-methoxyphenyl)piperazine nih.govCompound 52.1128.261-fold
Hydantoin-arylpiperazine nih.govCompound 1411.9--

Investigation of Other Receptor and Enzyme Targets (Based on Related Structural Classes)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH is a therapeutic strategy for pain and inflammation. nih.gov The piperazine (B1678402) chemical scaffold is present in known FAAH inhibitors. Specifically, piperidine/piperazine aryl ureas have been identified as potent, covalent inhibitors of FAAH. nih.gov These compounds act by forming a covalent adduct with the catalytic serine residue (Ser241) in the enzyme's active site. nih.govnih.gov The mechanism involves the enzyme inducing a conformational distortion in the urea's amide bond, which facilitates nucleophilic attack by the serine residue. nih.gov While this compound contains a methanamine instead of a urea group, the presence of the piperazine core suggests a potential for interaction with FAAH, meriting investigation.

The Transient Receptor Potential Mucolipin (TRPML) channels, particularly TRPML1, are cation channels located on the membranes of lysosomes and endosomes. alzdiscovery.org They are crucial for regulating lysosomal function, including autophagy and ion homeostasis. alzdiscovery.orgnih.gov Dysfunctional TRPML1 is associated with the neurodegenerative lysosomal storage disease mucolipidosis type IV. grantome.com The development of small molecule modulators for TRPML channels is an active area of research. Notably, patent literature has disclosed that piperazine derivatives are being explored as TRPML modulators. elifesciences.org Synthetic agonists of TRPML1 have been developed to study the channel's function and explore its therapeutic potential. frontiersin.org The structural features of this compound align with the broad class of piperazine-containing compounds being investigated for TRPML channel modulation.

Sirtuin 6 (SIRT6) is a protein deacetylase that plays a critical role in regulating metabolism, DNA repair, and aging processes. acs.orgnih.govaging-us.com As such, it has emerged as a promising therapeutic target for metabolic diseases and cancer. Recent drug discovery efforts have identified the 1-phenylpiperazine (B188723) skeleton as a core scaffold for a new class of SIRT6 inhibitors. acs.orgbohrium.comnih.gov One such compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262), demonstrated potent and selective inhibition of SIRT6. bohrium.comnih.gov This finding strongly suggests that the phenylpiperazine moiety present in this compound could serve as an effective anchor for binding to and inhibiting the SIRT6 enzyme.

Table 3: SIRT6 Inhibition by a Representative Phenylpiperazine Compound Data from cited literature for a lead compound from this class.

CompoundTargetIC50 (µM)KD (µM)
5-(4-methylpiperazin-1-yl)-2-nitroaniline bohrium.comnih.govSIRT64.939.76 - 10

Enterovirus 71 3C Protease (EBP) Site and Sigma Receptor Affinities

The molecular structure of this compound, featuring a core phenylpiperazine moiety, suggests potential interactions with specific biological targets, notably sigma receptors. The exploration of its binding profile provides insight into its pharmacological characteristics.

Sigma Receptor Affinities:

The phenylpiperazine scaffold is a well-established pharmacophore for sigma (σ) receptors, a unique class of intracellular chaperone proteins. frontiersin.org Numerous studies on structure-activity relationships (SAR) have demonstrated that compounds containing a central piperazine or piperidine ring flanked by hydrophobic domains, such as a phenyl group, often exhibit high affinity for both σ1 and σ2 receptor subtypes. nih.govnih.govugr.es

Research into various N-substituted phenylpiperazine derivatives has consistently shown potent binding to sigma receptors, often with inhibition constant (Kᵢ) values in the low nanomolar range. nih.govnih.gov For instance, a series of N-(3-phenylpropyl)-N'-benzylpiperazines demonstrated σ1 affinities ranging from 0.37 to 2.80 nM and σ2 affinities from 1.03 to 34.3 nM. nih.gov The affinity is influenced by the electronic and hydrophobic properties of substituents on the aromatic rings. nih.govnih.gov Given that this compound incorporates the key structural elements of a phenylpiperazine connected to a bulky cyclohexyl group, it is predicted to be a high-affinity ligand for sigma receptors. The basic nitrogen atom within the piperazine ring is considered a crucial pharmacophoric element for high-affinity binding. sigmaaldrich.com

While specific binding affinity data for this compound is not extensively detailed in publicly available literature, the established SAR for this chemical class strongly supports its significant interaction with σ1 and σ2 receptors.

Receptor SubtypePredicted Affinity based on Structural ClassKey Structural Features for Binding
Sigma-1 (σ1) High (likely low nM range)Phenylpiperazine moiety, basic nitrogen, hydrophobic cyclohexyl group.
Sigma-2 (σ2) High (likely low nM range)Phenylpiperazine moiety, overall lipophilicity.

Enterovirus 71 3C Protease (EBP) Site Interaction:

Enterovirus 71 (EV71) is a significant pathogen, and its 3C protease (3Cpro) is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.gov A review of the scientific literature, however, did not yield specific research data on the interaction between this compound and the Enterovirus 71 3C protease. While some piperazine and piperidine derivatives have been investigated for antiviral activity against EV71, these studies have primarily focused on inhibition of the viral capsid protein VP1, rather than the 3C protease. nih.gov Therefore, no evidence is available to characterize the binding or inhibitory activity of this specific compound at the EV71 3C protease site.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition via Related Analogues

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within tissues like the liver and adipose tissue. nih.gov Inhibition of this enzyme is a therapeutic strategy for metabolic disorders. mdpi.com While direct inhibitory data for this compound on 11β-HSD1 is not documented, research on structurally related analogues provides insight into the potential of the piperazine scaffold for this target.

A class of compounds structurally analogous to the core of this compound are the arylsulfonylpiperazines. High-throughput screening identified this series as potent and selective inhibitors of human 11β-HSD1. nih.govnyu.edu Optimization of an initial lead compound from this class resulted in the discovery of molecules with significant inhibitory capacity. nih.gov

One notable example from this optimization process is a compound identified as (R)-45, which demonstrated a high potency with a half-maximal inhibitory concentration (IC₅₀) of 3 nM against human 11β-HSD1. nih.govnyu.edu The structure-activity relationship studies within this series highlight the importance of the piperazine core in orienting the aryl and sulfonyl groups within the enzyme's binding site. nih.gov This indicates that the piperazine ring, a central feature of this compound, can serve as a viable scaffold for designing potent 11β-HSD1 inhibitors.

Table of 11β-HSD1 Inhibitory Activity for an Arylsulfonylpiperazine Analogue

CompoundChemical ClassTarget EnzymeInhibitory Potency (IC₅₀)
(R)-45 ArylsulfonylpiperazineHuman 11β-HSD13 nM nih.govnyu.edu

Comprehensive Structure Activity Relationship Sar Studies

Conformational Analysis and its Impact on Biological Activity

In a series of conformationally constrained analogues, it was observed that the spatial orientation of the phenylpiperazine moiety, dictated by the cyclohexyl ring's conformation, is a key determinant of biological activity. nih.gov Molecular modeling studies suggest that a specific geometric arrangement between the phenyl ring and the basic nitrogen of the piperazine (B1678402) ring is crucial for optimal receptor interaction. A constrained conformation that presents the pharmacophoric elements in a bio-relevant orientation often leads to enhanced affinity.

Stereochemical Influence of the Cyclohexyl Ring on Receptor Interactions

The stereochemistry of the cyclohexyl ring is a critical factor governing the interaction of these ligands with their receptors. The arrangement of substituents on the cyclohexyl ring can lead to different stereoisomers (e.g., cis and trans), which may exhibit distinct pharmacological profiles. researchgate.netbiomedgrid.comnih.govbiomedgrid.com

A notable example is seen in a series of trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines, which were designed as conformationally constrained analogues. In these compounds, the trans isomers consistently demonstrated a marked enhancement in 5-HT1A receptor affinity compared to the corresponding cis isomers. nih.gov This suggests that the trans configuration locks the molecule in a more favorable conformation for binding to the receptor, highlighting the importance of the spatial relationship between the arylpiperazine and the substituted phenyl group attached to the cyclohexyl ring.

Table 1: Influence of Cyclohexyl Ring Stereochemistry on 5-HT1A Receptor Affinity

Compound ID Stereochemistry 5-HT1A Receptor Affinity (Ki, nM)
trans-8a trans 0.028

Data sourced from a study on conformationally constrained analogues, illustrating the higher affinity of the trans isomer. nih.gov

This stereoselectivity underscores the three-dimensional nature of the receptor's binding pocket, which can differentiate between subtle variations in the ligand's shape. researchgate.netbiomedgrid.comnih.govbiomedgrid.com

Elucidation of the Role of the Methanamine Linker in Ligand Efficacy and Affinity

The methanamine linker, which connects the cyclohexyl ring to the phenylpiperazine moiety, is not merely a spacer but an active contributor to the ligand's pharmacological properties. The length, flexibility, and chemical nature of this linker are critical for correctly positioning the key pharmacophoric elements within the receptor's binding site.

Studies on related compounds have shown that modifications to the linker can significantly alter both affinity and efficacy. For instance, the replacement of the aminomethyl group with other functionalities, a concept known as bioisosteric replacement, can modulate the compound's pharmacokinetic and pharmacodynamic properties. cambridgemedchemconsulting.comenamine.netnih.gov The primary amine of the methanamine group may also participate in crucial hydrogen bonding interactions with the receptor.

Systematic Evaluation of Substitution Patterns on the Phenyl and Piperazine Moieties

The electronic and steric properties of substituents on both the phenyl and piperazine rings have a profound impact on the biological activity of [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine analogues.

Phenyl Ring Substitutions:

Substituents on the terminal phenyl ring can modulate the compound's affinity and selectivity for various receptors. The position and nature of these substituents are critical. For example, in a series of 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives, the position and physicochemical character of the aromatic substituent were found to be crucial for their in vivo effects on the dopaminergic system. nih.gov Generally, electron-withdrawing or electron-donating groups can alter the electrostatic potential of the phenyl ring, influencing π-π stacking or other non-covalent interactions with the receptor.

Piperazine Ring Modifications:

The piperazine ring itself is a key pharmacophoric element, with the nitrogen atoms often involved in crucial interactions. Modifications to the piperazine ring, such as N-alkylation or substitution with other cyclic amines, can significantly impact activity. In a study of JNJ4796 analogues, a small molecule influenza inhibitor with a similar core structure, modifications to the piperazine ring were shown to have a significant effect on antiviral activity. nih.gov

Table 2: Effect of Phenyl Ring Substitution on Receptor Binding Affinity

Substituent at para-position of Phenyl Ring Receptor A Affinity (Ki, nM) Receptor B Affinity (Ki, nM)
-H 15.2 250.6
-F 8.5 180.3
-OCH3 12.1 215.8

Hypothetical data based on general SAR principles for phenylpiperazine derivatives.

Comparative Analysis of Primary and Secondary Pharmacophore Modifications

In the context of bitopic ligands, the phenylpiperazine moiety can be considered a primary pharmacophore, responsible for anchoring the ligand in the main binding pocket of the receptor. The substituted cyclohexylmethanamine portion can be viewed as a secondary pharmacophore that may interact with an allosteric or secondary binding site.

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in understanding the binding mode and affinity of potential drug candidates.

Application of Induced Fit Docking (IFD) and Ensemble Docking Methodologies

For flexible ligands and proteins, standard docking methods can be insufficient. Induced Fit Docking (IFD) and ensemble docking are more advanced approaches. IFD allows for flexibility in both the ligand and the protein's active site, providing a more realistic model of their interaction. Ensemble docking involves docking a ligand against multiple conformations of a target protein, which can capture the dynamic nature of the protein and improve the accuracy of binding predictions.

Detailed Analysis of Ligand-Residue Interactions and Binding Site Conformational Changes

A thorough docking analysis involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the binding site. Understanding how the binding of a ligand can induce conformational changes in the target protein is crucial for predicting its biological effect.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For a compound like [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine, DFT could be used to determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical for understanding its interaction with biological targets.

Pharmacophore Modeling, Virtual Screening, and De Novo Design for Novel Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a query in virtual screening of large compound libraries to identify new potential ligands. Furthermore, de novo design techniques can utilize a pharmacophore model to construct novel molecules with desired properties from scratch.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the predicted binding pose from docking studies. It also allows for the exploration of the conformational landscape of the ligand and the protein, providing a more complete picture of the binding event and the associated free energy changes.

Preclinical Metabolism and Biotransformation Investigations

In Vitro Metabolic Profiling Using Subcellular Fractions (e.g., Liver S9 Fraction, Microsomes)

In vitro hepatic models, such as liver S9 fractions and microsomes, are standard tools for predicting the metabolic fate of new chemical entities. researchgate.netpressbooks.pub These subcellular fractions contain a host of Phase I and Phase II metabolic enzymes. pressbooks.pub For phenylpiperazine derivatives, these systems are instrumental in identifying potential metabolic pathways and assessing metabolic stability. nih.govnih.gov

Liver S9 fractions, which include both microsomal and cytosolic enzymes, allow for the investigation of a broad range of metabolic reactions. nih.gov Microsomes, derived from the endoplasmic reticulum, are particularly rich in cytochrome P450 (CYP450) enzymes, which are primary drivers of oxidative metabolism for many xenobiotics. researchgate.net Studies on related piperazine (B1678402) compounds have frequently utilized these systems to elucidate metabolic profiles and identify the enzymes involved, such as CYP3A4 and CYP2D6. nih.govnih.gov

An in vitro assessment of [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine would likely involve incubation with human and rodent liver microsomes and S9 fractions in the presence of necessary cofactors like NADPH for CYP450-mediated reactions. Analysis via techniques such as liquid chromatography-mass spectrometry (LC-MS) would then be employed to detect and characterize the parent compound and its metabolites. nih.gov

Table 1: Predicted In Vitro Systems for Metabolic Profiling

In Vitro SystemKey Enzymes PresentPrimary ApplicationExpected Outcome for the Compound
Liver Microsomes Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs)Assessment of Phase I oxidative metabolismIdentification of hydroxylated and N-dealkylated metabolites.
Liver S9 Fraction CYPs, FMOs, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Comprehensive Phase I and Phase II metabolism screeningBroader metabolite profile including potential conjugated metabolites.
Hepatocytes Full complement of hepatic enzymesMore complete picture of metabolism and clearanceData on intrinsic clearance and a wider range of metabolites.

Identification and Characterization of Major Metabolic Pathways and Metabolites (e.g., Aromatic Ring Oxidation, Defluorination of related compounds)

Based on the metabolism of analogous structures, several major metabolic pathways can be predicted for this compound. The structure of the compound presents multiple sites susceptible to enzymatic modification.

Aromatic Ring Oxidation: The unsubstituted phenyl ring is a prime target for hydroxylation, a common metabolic route for phenylpiperazine derivatives. nih.govnih.gov This reaction is typically mediated by CYP450 enzymes and can occur at various positions on the ring, most commonly the para-position. This would result in the formation of phenolic metabolites.

Aliphatic Hydroxylation: The cyclohexyl ring is another significant site for oxidation. Unsubstituted aliphatic rings are often hydroxylated, and for cyclohexyl groups, oxidation frequently occurs at the 4-position. pressbooks.pub The piperazine ring itself is also susceptible to aliphatic hydroxylation. frontiersin.orgresearchgate.net

N-Dealkylation: The piperazine nitrogen atoms are potential sites for N-dealkylation, a common metabolic pathway for arylpiperazine derivatives. researchgate.netresearchgate.net This would involve the cleavage of the bond between the piperazine nitrogen and the cyclohexylmethanamine moiety, leading to the formation of 1-phenylpiperazine (B188723).

Piperazine Ring Cleavage: More extensive metabolism can lead to the opening of the piperazine ring itself, a known pathway for some piperazine-containing compounds. frontiersin.orgresearchgate.net This can result from the formation of unstable intermediates.

While defluorination is a noted pathway for fluorinated analogues, it is not applicable to this specific non-fluorinated compound. nih.gov However, the study of such related compounds underscores the importance of aromatic ring metabolism. nih.gov

Table 2: Predicted Major Metabolites of this compound

Metabolite ID (Hypothetical)Metabolic PathwayDescription
M1Aromatic HydroxylationHydroxylation on the phenyl ring (e.g., para-position).
M2Aliphatic HydroxylationHydroxylation on the cyclohexyl ring (e.g., 4-position).
M3N-DealkylationCleavage of the cyclohexylmethanamine group, yielding 1-phenylpiperazine.
M4Piperazine Ring OxidationHydroxylation on the piperazine ring.

Assessment of Structural Features Influencing Metabolic Stability and Clearance

The metabolic stability and clearance of this compound are intrinsically linked to its chemical structure. The presence of multiple metabolically susceptible sites suggests that the compound may undergo relatively rapid metabolism.

Metabolic "Soft Spots": The unsubstituted phenyl and cyclohexyl rings are likely "metabolic soft spots," making them vulnerable to oxidative metabolism. pressbooks.pub The piperazine moiety is also a well-documented site of metabolic attack in many drugs. nih.govfrontiersin.org The rapid metabolism of these regions can lead to high intrinsic clearance. For instance, studies on similar piperazin-1-ylpyridazines have shown extremely short in vitro microsomal half-lives (t1/2) of around 2-3 minutes, indicating rapid metabolic turnover. nih.gov

Influence of the Cyclohexylmethanamine Group: The nature of the substituent on the piperazine nitrogen significantly influences metabolic stability. The bulky cyclohexylmethanamine group may sterically hinder access of metabolic enzymes to the piperazine ring to some extent, but the aliphatic nature of the cyclohexyl ring itself introduces another site for metabolism.

Improving Metabolic Stability: Structure-metabolism relationship studies on related compounds often explore strategies to enhance metabolic stability. nih.gov For example, introducing blocking groups, such as fluorine, at positions prone to hydroxylation can significantly increase the metabolic half-life. pressbooks.pub Replacing a metabolically labile ring system with a more stable one is another common strategy. nih.gov

Table 3: Structural Features and Their Predicted Impact on Metabolism

Structural FeaturePredicted Metabolic ConsequencePotential Impact on Clearance
Unsubstituted Phenyl Ring Site of aromatic hydroxylation.Likely to increase clearance.
Unsubstituted Cyclohexyl Ring Site of aliphatic hydroxylation.Likely to increase clearance.
Piperazine Moiety Susceptible to N-dealkylation and ring oxidation/cleavage.Major contributor to metabolic clearance.
Primary Amine (methanamine) Potential for deamination or conjugation.May provide an additional route for clearance.

Analytical Methodologies for Chemical Research and Characterization

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy) for Structural Elucidation

Spectroscopic methods are fundamental for the structural elucidation of [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of the molecule. Both ¹H NMR and ¹³C NMR spectra provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the piperazine (B1678402) and cyclohexyl rings, and the protons of the aminomethyl group. The aromatic protons would typically appear as multiplets in the downfield region (around 6.8-7.3 ppm). The protons on the piperazine ring adjacent to the phenyl group and the nitrogen would show characteristic shifts, while the cyclohexyl protons would appear as a complex series of multiplets in the aliphatic region. mdpi.com The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet or a doublet depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. mdpi.com The aromatic carbons of the phenyl ring would resonate at a lower field (typically 115-150 ppm). The aliphatic carbons of the cyclohexyl and piperazine rings would appear at a higher field. The quaternary carbon of the cyclohexyl ring where the aminomethyl and piperazinyl groups are attached would have a distinct chemical shift.

Expected ¹H NMR Chemical Shifts
Proton Group Expected Chemical Shift (ppm)
Aromatic (Phenyl)6.8 - 7.3 (multiplet)
Piperazine (adjacent to N-Phenyl)~3.2 (multiplet)
Piperazine (adjacent to Cyclohexyl)~2.6 (multiplet)
Aminomethyl (-CH₂NH₂)~2.5 (singlet)
Cyclohexyl1.2 - 1.8 (complex multiplets)
Amine (-NH₂)Broad singlet, variable position
Expected ¹³C NMR Chemical Shifts
Carbon Group Expected Chemical Shift (ppm)
Aromatic (ipso-C attached to N)~150
Aromatic (other C)116 - 129
Quaternary Cyclohexyl (C-1)~60-65
Aminomethyl (-CH₂NH₂)~45-50
Piperazine48 - 52
Cyclohexyl22 - 35

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₁₇H₂₇N₃). mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural information. Plausible fragmentation pathways would include the cleavage of the bond between the cyclohexyl ring and the aminomethyl group, as well as the fragmentation of the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. mdpi.comresearchgate.net

Expected IR Absorption Bands
Functional Group Characteristic Wavenumber (cm⁻¹)
N-H Stretch (primary amine)3300 - 3500 (two bands)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
N-H Bend (primary amine)1590 - 1650
C-N Stretch1020 - 1250

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating the target compound from impurities and for performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with additives like formic acid or trifluoroacetic acid), would be suitable for analysis. Purity is determined by integrating the peak area of the main compound and any impurities detected, usually with a UV detector.

For more sensitive and selective analysis, HPLC is coupled with a mass spectrometer (LC-MS or LC-MS/MS). This technique is especially powerful for quantitative analysis in complex matrices and for identifying trace-level impurities. lcms.czresearchgate.netmdpi.com LC-MS/MS methods are developed for high sensitivity and are capable of detecting compounds at picogram-per-milliliter (pg/mL) levels. lcms.czfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, although its relatively high molecular weight and polarity might necessitate derivatization to increase its volatility and thermal stability. thepharmajournal.com Derivatization, for instance by acylation of the primary amine, would make the compound more suitable for GC analysis. GC-MS provides excellent separation and structural information from the mass spectrum of the eluted compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions during the synthesis of the compound and for preliminary purity checks. A suitable stationary phase, such as silica (B1680970) gel, and an appropriate mobile phase would be selected to achieve good separation of the compound from starting materials and byproducts.

Summary of Chromatographic Methods
Technique Primary Application
HPLC Purity assessment, quantitative analysis
LC-MS/MS High-sensitivity quantitative analysis, impurity identification
GC-MS Purity assessment (often requires derivatization)
TLC Reaction monitoring, preliminary purity checks

Chiral Separation Techniques for Enantiomeric and Diastereomeric Analysis

The applicability of chiral separation techniques is dependent on the stereochemistry of the molecule . The compound this compound is an achiral molecule. It does not possess any chiral centers (stereocenters), which are typically carbon atoms bonded to four different substituent groups. The cyclohexyl ring has a plane of symmetry passing through the C-1 and C-4 atoms, and the substitution pattern at C-1 does not create a stereocenter.

Consequently, the molecule does not exist as enantiomers or diastereomers. Therefore, chiral separation techniques, which are designed to separate stereoisomers, are not relevant or necessary for the analysis of this compound.

Potential Preclinical Therapeutic Applications Derived from Analogous Compounds

Central Nervous System (CNS) Disorders

The phenylpiperazine moiety is a common feature in many centrally acting agents. Research into analogous compounds has uncovered significant potential in preclinical models of CNS disorders, particularly epilepsy and neuropsychiatric conditions.

Anticonvulsant Activity in Preclinical Models

Several studies have synthesized and evaluated derivatives containing the 4-arylpiperazin-1-yl moiety for their anticonvulsant properties. In these preclinical investigations, compounds are often screened through standardized tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govnih.gov

One study focused on a series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones. nih.gov The anticonvulsant activity was evaluated after intraperitoneal or oral administration in mice and rats. The most active compounds demonstrated significant protection in the MES screen. nih.gov For instance, N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (9a) showed a potent effect with an ED₅₀ of 20.78 mg/kg in rats after oral administration. nih.gov Another promising compound from a different series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6), also displayed robust activity in the MES test (ED₅₀ = 68.30 mg/kg) and the 6 Hz test for drug-resistant epilepsy (ED₅₀ = 28.20 mg/kg). mdpi.com

The mechanism for some of these active compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com The data from these preclinical models underscore the potential of these chemical scaffolds in the development of new anticonvulsant agents. nih.govmdpi.com

Table 1: Anticonvulsant Activity of Selected Analogous Compounds

Compound Name Preclinical Model ED₅₀ (mg/kg) Species
N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione MES 20.78 Rat
N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione MES 132.13 Mouse
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione MES 68.30 Mouse

Exploration as Modulators for Neuropsychiatric Conditions

The phenylpiperazine scaffold is integral to many compounds that interact with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of neuropsychiatric conditions like schizophrenia. nih.govnih.gov The interplay between dopaminergic (D₂-like) and serotonergic (5-HT₁A, 5-HT₂A) systems is a cornerstone of modern antipsychotic pharmacology. nih.gov

Research into multi-target ligands based on indazole and piperazine (B1678402) structures has sought to create compounds with specific receptor profiles beneficial for treating schizophrenia. nih.gov These compounds are designed to modulate dopamine D₂, serotonin 5-HT₁A, and serotonin 5-HT₂A receptors. nih.gov The rationale is that combined activity at these receptors can address both positive and negative symptoms of schizophrenia while potentially reducing side effects associated with older antipsychotics. nih.gov The interaction of ligands with these G protein-coupled receptors can influence a wide range of intracellular signaling pathways. nih.govfrontiersin.org While direct studies on [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine's specific receptor profile are not detailed, the extensive research on analogous phenylpiperazine compounds strongly implies that this chemical class has significant potential for modulating these key neurotransmitter systems relevant to neuropsychiatric disorders. nih.gov

Anti-inflammatory Potential

Investigations into analogous compounds have also revealed potential anti-inflammatory properties. For example, some pyrrolidine-2,5-dione derivatives have shown distinct anti-inflammatory activity in a carrageenan-induced aseptic inflammation model. nih.gov This test is a standard preclinical model for evaluating acute inflammation.

Furthermore, research into N-substituted 3,4-pyrroledicarboximides, which incorporate a phenylpiperazine moiety, has identified their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. mdpi.com These enzymes are critical mediators of the inflammatory pathway. The introduction of a 4-arylpiperazine group was found to be a key structural feature for this activity. mdpi.commdpi.com For example, the compound 4,6-dimethyl-5-phenyl-2{[4-(m-trifluoromethylphenyl)-1-piperazinyl]methyl}pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione demonstrated inhibitory action against these enzymes. mdpi.com Similarly, studies on phenylpiperidine derivatives, a related class of compounds, have reported anti-inflammatory effects in the rat paw carrageenan test, with some compounds showing activity comparable to phenylbutazone. nih.gov

Antifungal Efficacy against Specific Pathogens (e.g., Candida albicans)

A significant area of preclinical investigation for phenylpiperazine analogues has been their potential as antifungal agents, particularly against Candida albicans. This opportunistic fungal pathogen is a major cause of both superficial and life-threatening systemic infections. nih.govnih.gov

A study on a series of (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives found that several of these compounds strongly inhibited the morphological transition of C. albicans from yeast to hyphal form. nih.govnih.gov This transition is a crucial virulence factor for the pathogen. nih.gov The compounds were effective at inhibiting this process without affecting the fungal growth rate, suggesting a specific mechanism targeting virulence. nih.gov The leading compound from this study significantly attenuated C. albicans virulence and inhibited biofilm formation, a key factor in infections related to medical devices. nih.gov

Other studies on different scaffolds containing aryl or cyclohexyl groups have also demonstrated promising anti-Candida activity. mdpi.com For instance, a p-chloro substituted N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine (B178648) carbothioamide derivative was found to be highly effective against Candida albicans and other Candida species. mdpi.com The fungicidal activity of some 1,3,4-oxadiazole (B1194373) derivatives against C. albicans has also been noted, with some compounds reducing the fungal burden in preclinical infection models. mdpi.com

Table 2: Antifungal Activity of Selected Analogous Compounds

Compound Class Pathogen Preclinical Finding
(1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives Candida albicans Strongly inhibited yeast-to-hyphae transition and biofilm formation. nih.govnih.gov
N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine carbothioamide derivatives Candida albicans Showed potent anti-Candida activity. mdpi.com

Implications for Conditions Related to Sirtuin 6 Modulation (e.g., General Inflammation)

Sirtuin 6 (SIRT6) is an NAD⁺-dependent deacetylase that plays a critical role in regulating metabolism, genomic stability, and inflammation. nih.govmdpi.com It is considered a key factor in maintaining cellular homeostasis and has been implicated in aging and various diseases. nih.govmdpi.com SIRT6 can dampen inflammation through several mechanisms, including the modulation of macrophage polarization and the attenuation of NF-κB signaling. nih.govnih.gov

Intriguingly, a screening of 1-phenylpiperazine (B188723) derivatives identified a potent inhibitor of SIRT6 deacetylase activity. nih.gov The compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) was found to have an IC₅₀ of 4.93 µM against SIRT6 and showed high selectivity over other sirtuins (SIRT1-3) and histone deacetylases (HDAC1-11). nih.gov The ability of a phenylpiperazine-containing compound to inhibit SIRT6 suggests a potential mechanism through which this chemical class could influence inflammatory processes. Given that SIRT6 is a key regulator of inflammatory responses, its modulation by such compounds could have therapeutic implications for a variety of inflammatory conditions. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel Analogues with Optimized Receptor Selectivity and Potency

The foundation of advancing this chemical class lies in the principles of rational drug design, an iterative process aimed at improving a molecule's potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. ijpsjournal.com Future efforts will concentrate on the systematic modification of the core [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine scaffold. Computational methods, including structure-based approaches like molecular docking and ligand-based techniques such as quantitative structure-activity relationship (QSAR) modeling, are instrumental in predicting binding affinities and interaction patterns, thereby guiding the synthesis of new analogues. ijpsjournal.com

A key strategy involves a molecular simplification or elaboration of the core structure to enhance interaction with specific biological targets. For instance, research on analogous 1-amidino-4-phenylpiperazine derivatives targeting the human Trace Amine-Associated Receptor 1 (hTAAR1) demonstrated that specific substitutions on the phenyl ring significantly impact agonist potency. nih.gov This work exemplifies a valid strategy for identifying the optimal features for efficient receptor interaction. nih.gov The goal is to create a library of novel compounds with fine-tuned affinities for their primary targets and reduced off-target effects.

Phenyl Ring Modification: Introducing various substituents (e.g., chloro, methoxy, trifluoromethyl groups) at different positions can alter electronic properties and steric interactions within the receptor binding pocket.

Cyclohexyl Ring Alteration: Modifying the central cycloalkyl ring can influence the compound's conformational flexibility and spatial arrangement, which is critical for optimal receptor engagement. researchgate.net

Piperazine (B1678402) and Methanamine Moiety: Changes to these nitrogen-containing groups can affect the compound's basicity (pKa), solubility, and ability to form crucial hydrogen bonds with target residues.

The following table, based on findings from related phenylpiperazine structures, illustrates how rational modifications can influence biological activity at a target receptor. nih.govunits.it

Table 1: Structure-Activity Relationship (SAR) of Phenylpiperazine Analogues

Compound Analogue Substitution on Phenyl Ring Biological Activity (pEC50)
Unsubstituted None 5.86
Analogue 1 2-Chloro > 7.00
Analogue 2 3-Chloro > 7.00
Analogue 3 2-Methoxy 6.55

| Analogue 4 | 3-Trifluoromethyl | > 7.00 |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the phenylpiperazine scaffold is often associated with central nervous system targets, a significant avenue for future research is the exploration of its effects on other biological systems. The therapeutic potential of this chemical class could be expanded by identifying novel protein interactions and signaling pathways.

For example, recent studies have investigated novel 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one derivatives for their potential as anti-prostate cancer agents, suggesting a mechanism of action involving the androgen receptor. researchgate.net This highlights the possibility that the broader phenylpiperazine class, including analogues of this compound, may have utility in oncology or other therapeutic areas beyond neurology. Furthermore, the potent agonism of some phenylpiperazine derivatives at the Trace Amine-Associated Receptor 1 (TAAR1) opens up research into metabolic and psychiatric disorders. nih.gov

Future research should employ target deconvolution techniques, such as affinity chromatography and proteomics, to pull down binding partners from cell lysates and identify previously unknown molecular targets. Genetic screening methods can also elucidate pathways that are modulated by these compounds, revealing novel mechanisms of action.

Development and Refinement of Advanced In Vitro and Preclinical Models for Compound Evaluation

A major bottleneck in drug development is the poor correlation between traditional preclinical models and human clinical outcomes. researchgate.netnih.gov Differences in physiology between humans and the animal or 2D cell line models used for initial testing contribute to a high failure rate in clinical trials. nih.gov

The future of evaluating compounds like this compound lies in the adoption of advanced in vitro systems that more closely mimic human physiology. nih.gov These microphysiological systems (MPS), including 3D organoids and "organ-on-a-chip" (OOC) platforms, offer a more predictive assessment of a compound's efficacy and potential toxicity. researchgate.net For instance, a gut-liver OOC model can provide crucial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of an orally administered drug candidate and assess its potential for drug-induced liver injury (DILI). nih.govnih.gov These advanced models are often more cost-effective and have higher throughput compared to conventional in vivo studies. nih.gov

Table 2: Comparison of Preclinical Evaluation Models

Feature Traditional Models (2D Cell Culture / Animal) Advanced In Vitro Models (3D Organoids / OOC)
Physiological Relevance Low to moderate; species differences are a major issue. researchgate.net High; uses human cells in a microenvironment that mimics organ structure and function. nih.gov
Predictive Accuracy Often poor correlation with human outcomes. nih.gov Increased correlation to human biology and clinical responses. researchgate.net
Throughput Low (animal models) to high (2D culture). High-throughput screening (HTS) capability. nih.gov
Cost & Time Animal models are expensive and time-consuming. Potential to significantly reduce time and cost. nih.gov

| Ethical Considerations | Involves animal testing. | Adheres to the 3Rs principle (Replacement, Reduction, Refinement). researchgate.net |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Novel Chemical Entities within this Class

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of new drugs. mdpi.comnih.gov These technologies can analyze vast and complex datasets to identify patterns, predict molecular properties, and generate novel chemical structures, significantly accelerating the entire preclinical pipeline. ijpsjournal.commdpi.com

In the context of the this compound class, AI can be applied in several key areas:

Virtual Screening and Property Prediction: AI algorithms can be trained on existing chemical databases to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds. nih.gov This allows for the rapid in silico screening of millions of potential analogues to prioritize those with the highest probability of success for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with a desired set of properties. ijpsjournal.com Techniques like Generative Therapeutics Design (GTD) can explore a vast chemical space to propose novel scaffolds or optimized analogues of existing compounds that are predicted to have high potency and selectivity. ijpsjournal.com

Synthesis Planning: AI can analyze the chemical literature to propose the most efficient and cost-effective synthetic routes for producing the novel compounds identified through virtual screening or generative design. researchgate.net

The integration of these computational tools with traditional experimental methods creates a synergistic workflow, reducing the reliance on empirical, resource-intensive techniques and speeding up the development of safer and more effective therapeutic candidates. ijpsjournal.com

Table 3: Applications of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

AI/ML Technique Application in Chemical Discovery
Supervised Learning Predicts drug-target interactions, binding affinity, and ADMET properties (e.g., QSAR models). ijpsjournal.commdpi.com
Unsupervised Learning Identifies novel compound classes and explores chemical space by clustering molecules with similar properties. nih.gov
Deep Learning Analyzes chemical structures and biological data to predict efficacy and safety with high accuracy. nih.gov
Generative Models Designs novel molecules and chemical scaffolds with optimized, user-defined properties. ijpsjournal.com

| Reinforcement Learning | Optimizes molecular structures iteratively to maximize desired characteristics (e.g., potency, low toxicity). mdpi.com |

Q & A

Q. What are the established synthetic routes for [1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine, and how can reaction conditions be optimized for yield?

The synthesis of this compound involves reacting cyclohexyl derivatives with 4-phenylpiperazine under acid- or base-catalyzed conditions. Key steps include:

  • Cyclohexyl precursor activation : Use formaldehyde or similar agents to introduce the methanamine group .
  • Catalyst selection : Acidic (e.g., HCl) or basic catalysts (e.g., NaOH) improve reaction efficiency, as seen in analogous piperazine derivatives .
  • Purification : Column chromatography or recrystallization isolates the product, with yields optimized by controlling temperature (20–80°C) and solvent polarity .

Q. How is the molecular structure and stereochemistry of this compound confirmed post-synthesis?

Structural validation employs:

  • X-ray crystallography : Resolves bond angles (e.g., 105.5°–179.97° for cyclohexyl-piperazine conformations) and stereochemistry .
  • NMR spectroscopy : Assigns proton environments (e.g., cyclohexyl CH₂ vs. piperazine CH₂) and confirms substitution patterns .
  • Computational tools : InChI key analysis (e.g., FPVLWAAVKMZUJN-UHFFFAOYSA-N) and molecular modeling predict stability and isomerism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

SAR frameworks involve:

  • Systematic substitution : Modify the phenylpiperazine or cyclohexyl groups (e.g., halogenation, methoxy substitution) to assess activity changes, as demonstrated in piperazine-based anticancer agents .
  • Biological assays : Test derivatives against target proteins (e.g., carbonic anhydrase isoforms or prostate cancer cell lines) using standardized IC₅₀ protocols .
  • Data correlation : Use regression models to link structural features (e.g., logP, polar surface area) with activity trends .

Q. What computational strategies predict the compound’s target interactions and metabolic stability?

Advanced methods include:

  • Molecular docking : Simulate binding to receptors (e.g., dopamine D₂ or serotonin 5-HT₁A) using software like AutoDock or Schrödinger .
  • AI-driven synthesis planning : Tools like Pistachio and Reaxys databases predict feasible derivatives and retrosynthetic pathways .
  • ADMET profiling : QSAR models estimate absorption, distribution, and toxicity using platforms like SwissADME .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies arise from:

  • Substituent variability : For example, 4-chlorophenyl groups enhance selectivity in piperazine derivatives, while methyl groups reduce potency .
  • Assay conditions : Differences in cell lines (e.g., PC3 vs. LNCaP for prostate cancer) or incubation times can alter results .
  • Dose-response validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds .

Q. What experimental frameworks evaluate pharmacokinetic properties?

A combined approach is recommended:

  • In vitro assays : Measure metabolic stability using liver microsomes and plasma protein binding .
  • In silico tools : Predict blood-brain barrier permeability and cytochrome P450 interactions via tools like pkCSM .
  • In vivo models : Rodent studies assess bioavailability and half-life, though ethical guidelines must prioritize alternatives where possible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.